molecular formula C16H17BrO2S B14600545 4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene CAS No. 61166-75-4

4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene

Katalognummer: B14600545
CAS-Nummer: 61166-75-4
Molekulargewicht: 353.3 g/mol
InChI-Schlüssel: NLIZBTRQRNSROW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene is an organic compound characterized by the presence of a bromophenoxy group, a methyl group, and a propane-1-sulfinyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of phenol to obtain 4-bromophenol, which is then reacted with 1-methyl-2-(propane-1-sulfinyl)benzene under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of temperature and pressure, and advanced purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Sodium hydride, DMF as solvent, elevated temperatures.

Major Products

    Oxidation: Formation of 4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene.

    Reduction: Formation of 4-(4-Phenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the sulfinyl group may participate in redox reactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
  • 4-(4-Fluorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
  • 4-(4-Methoxyphenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene

Uniqueness

4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets.

Eigenschaften

CAS-Nummer

61166-75-4

Molekularformel

C16H17BrO2S

Molekulargewicht

353.3 g/mol

IUPAC-Name

4-(4-bromophenoxy)-1-methyl-2-propylsulfinylbenzene

InChI

InChI=1S/C16H17BrO2S/c1-3-10-20(18)16-11-15(7-4-12(16)2)19-14-8-5-13(17)6-9-14/h4-9,11H,3,10H2,1-2H3

InChI-Schlüssel

NLIZBTRQRNSROW-UHFFFAOYSA-N

Kanonische SMILES

CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.